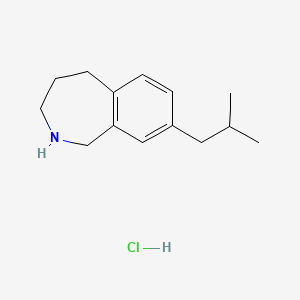

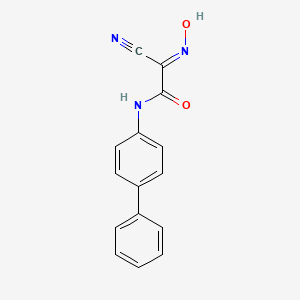

![molecular formula C16H14N2O7S3 B2863603 N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzenesulfonamide CAS No. 896329-80-9](/img/structure/B2863603.png)

N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzenesulfonamide, also known as FTY720, is a synthetic compound that has been extensively studied in scientific research. It was first synthesized in the 1990s by researchers at the pharmaceutical company Novartis, who were searching for a new drug to treat multiple sclerosis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as the compound , have been studied for their potential anticancer properties . The presence of both furan and thiophene rings can contribute to the bioactivity of the molecule, potentially interfering with the proliferation of cancer cells. Research in this area focuses on synthesizing new derivatives and testing their efficacy against various cancer cell lines.

Material Science: Corrosion Inhibition

In the field of industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . The compound’s molecular structure may allow it to form a protective layer on metals, preventing oxidative damage and prolonging the material’s lifespan.

Organic Semiconductors

The thiophene ring is a crucial component in the development of organic semiconductors . These materials are essential for creating flexible, lightweight, and cost-effective electronic devices. The compound’s potential role in this application lies in its ability to conduct electricity when doped with appropriate materials.

Organic Field-Effect Transistors (OFETs)

Thiophene-based molecules are integral to the advancement of OFETs . Their semiconducting properties can be harnessed to create transistors with high charge-carrier mobility, which is vital for the performance of OFETs in electronic circuits.

Organic Light-Emitting Diodes (OLEDs)

The compound’s derivatives could be used in the fabrication of OLEDs . OLED technology is known for its superior color contrast and efficiency, and thiophene derivatives can contribute to the development of new OLED materials with enhanced properties.

Pharmacological Applications: Anti-inflammatory and Antimicrobial

Thiophene derivatives exhibit a range of pharmacological properties, including anti-inflammatory and antimicrobial effects . The compound could be synthesized into drugs that reduce inflammation or combat microbial infections.

Hypoxia-Inducible Factor Activation

Furan and thiophene derivatives have been shown to activate hypoxia-inducible factor (HIF) by inhibiting the factor inhibiting HIF-1 (FIH-1) . This activation can protect cells during exposure to hypoxic conditions and is a promising area of research in treating conditions related to oxygen deficiency.

Urease Inhibition Activity

Some thiophene derivatives have demonstrated significant urease inhibition activity, which could be beneficial in treating diseases caused by urease-producing bacteria . The compound’s structure may be optimized to enhance this activity, offering a new approach to combat bacterial infections.

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O7S3/c19-18(20)12-5-7-13(8-6-12)28(23,24)17-11-15(14-3-1-9-25-14)27(21,22)16-4-2-10-26-16/h1-10,15,17H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQYURCHNGDYSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

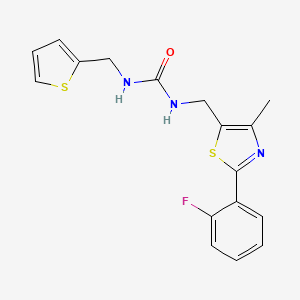

![(E)-2-amino-N-pentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2863521.png)

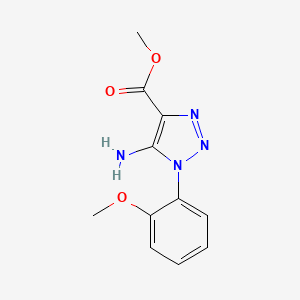

![3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2863522.png)

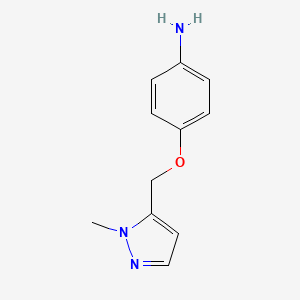

![5-(3-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2863529.png)

![methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2863530.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide](/img/structure/B2863542.png)

![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate](/img/structure/B2863543.png)